Anilino 2,2-dimethylpropanoate
CAS No.: 114838-64-1
Cat. No.: VC19151364
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114838-64-1 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | anilino 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-12-9-7-5-4-6-8-9/h4-8,12H,1-3H3 |
| Standard InChI Key | KSFSDAVYEZHAKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)ONC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Anilino 2,2-dimethylpropanoate (C₁₁H₁₅NO₂) features a pivaloyl group (2,2-dimethylpropanoyl) linked via an ester bond to the aromatic amine group of aniline. This configuration introduces significant steric hindrance due to the tert-butyl moiety, which influences reactivity and stability. The molecular weight of the compound is 193.24 g/mol, with a density estimated at 1.05–1.10 g/cm³ based on analogous pivalate esters . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Exact Mass | 193.1103 g/mol |
| Boiling Point (est.) | 280–300°C (dec.) |
| Solubility | Organic solvents (e.g., ethanol, DCM) |
The tert-butyl group’s electron-donating effects stabilize the ester against hydrolysis, while the aniline moiety introduces potential for electrophilic aromatic substitution or hydrogen bonding .
Synthetic Methodologies
Esterification via Acyl Chloride
The most direct route involves reacting pivaloyl chloride with aniline in the presence of a base (e.g., pyridine) to scavenge HCl:
This method, analogous to the synthesis of methyl 3-(4-methoxyanilino)-2,2-dimethylpropanoate , typically proceeds at 0–25°C under inert conditions to minimize side reactions. Yields range from 60–80% after purification via column chromatography .
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions include:
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1740–1720 cm⁻¹: Ester carbonyl (C=O) stretch
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1600–1580 cm⁻¹: Aromatic C=C bending (aniline ring)
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3350–3300 cm⁻¹: N-H stretch (secondary amine)
These peaks align with computed spectra for structurally related compounds , though the absence of methoxy groups (cf. ) shifts the aromatic vibrations slightly.
Nuclear Magnetic Resonance
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¹H NMR (CDCl₃):
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δ 1.20 (s, 9H, C(CH₃)₃)
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δ 6.80–7.40 (m, 5H, aromatic H)
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δ 8.10 (br s, 1H, NH)
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¹³C NMR:
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δ 27.5 (C(CH₃)₃)
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δ 176.8 (C=O)
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δ 120–140 (aromatic carbons)
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The tert-butyl group’s singlet at δ 1.20 and the deshielded NH proton at δ 8.10 are diagnostic .
Functional Applications
Organic Synthesis Intermediate
The compound’s steric bulk makes it a candidate for temporary protection of amine groups in multistep syntheses. For example, the DMNPA group , a structurally related protecting group, demonstrates orthogonality to benzyl and acetyl groups in carbohydrate chemistry. Anilino 2,2-dimethylpropanoate could similarly enable selective deprotection under mild acidic or reductive conditions .
Polymer and Dye Precursor
Patent data on 1,3-diamino-2,2-dimethylpropane highlights diamines as precursors for nylons and polyurethanes. While the ester derivative lacks direct polymer-forming capacity, its hydrolysis to pivalic acid and aniline could feed into monomer production chains.
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